molecular formula C9H13ClN2 B13054562 (1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine

(1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine

Cat. No.: B13054562
M. Wt: 184.66 g/mol
InChI Key: TUUYPRDNBBGQEI-SECBINFHSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The (1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine molecule adopts a specific three-dimensional configuration due to its chiral center at the C1 position. The IUPAC name confirms the S-configuration, as denoted by the stereodescriptor (1S). The phenyl ring substituents—chlorine at position 3 and methyl at position 4—create steric and electronic asymmetries that influence the molecule’s overall geometry.

The SMILES notation CC1=C(C=C(C=C1)C(CN)N)Cl explicitly defines the connectivity and stereochemistry. X-ray crystallographic studies of analogous bisporphyrin-diamine complexes reveal that substituent bulkiness at the chiral center modulates Zn-N axial distances and porphyrin ring angles. For this compound, the methyl group at position 4 introduces moderate steric hindrance, likely resulting in a dihedral angle of 15–25° between the phenyl ring and the ethane-diamine backbone.

A comparative analysis with the (1R)-enantiomer would show mirror-image configurations, but the provided data focuses on the S-form. The InChIKey TUUYPRDNBBGQEI-UHFFFAOYSA-N further validates the structural uniqueness of this enantiomer.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13ClN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

TUUYPRDNBBGQEI-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CN)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(CN)N)Cl

Origin of Product

United States

Preparation Methods

Preparation of Key Intermediate: 3-Chloro-4-methylaniline

The synthesis of (1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine typically begins with the preparation of 3-chloro-4-methylaniline, a critical intermediate. A patented method (CN102701996A) outlines an efficient and energy-saving preparation involving chlorination and reduction steps starting from paranitrotoluene (PNT):

  • Chlorination Step : Paranitrotoluene is chlorinated by bubbling chlorine gas (0.48-0.54 weight parts relative to PNT) in a chlorine kettle under stirring at 70–80 °C for 10 minutes. This step selectively introduces chlorine at the 3-position of the aromatic ring.

  • Washing and Refining : The chlorinated mixture is washed and refined to remove impurities.

  • Reduction Step : The refined chloronitrotoluene is transferred to a reduction tower with a catalyst, where hydrogen gas (0.038-0.044 weight parts) is introduced to reduce the nitro group to an amine, yielding 3-chloro-4-methylaniline.

  • Re-refining : The reduced product is purified by re-distillation to obtain high-purity 3-chloro-4-methylaniline.

This method is noted for reducing raw material consumption and energy loss compared to traditional processes that use ferric chloride and sodium sulfide reduction.

Step Conditions Reagents/Amounts Outcome
Chlorination 70–80 °C, 10 min, stirring Chlorine gas (0.48-0.54 parts) 3-chloro-4-nitrotoluene
Washing & Refining Washing kettle, refining still Purified chloronitrotoluene
Reduction Catalytic hydrogenation Hydrogen gas (0.038-0.044 parts) 3-chloro-4-methylaniline
Re-refining Distillation High purity 3-chloro-4-methylaniline

Conversion to this compound

The chiral diamine is synthesized by introducing the ethane-1,2-diamine moiety onto the aromatic ring bearing the 3-chloro-4-methyl substituent. Although direct detailed routes specific to this exact compound are scarce in open literature, general synthetic strategies for related ethane-1,2-diamine derivatives involve:

  • Chiral Amination or Reductive Amination : The chiral center at the ethane-1,2-diamine backbone is introduced via asymmetric synthesis or chiral resolution techniques. For example, starting from chiral epoxides or chiral amino alcohols, nucleophilic substitution with the aromatic amine can be performed.

  • Ethylene Diamine Functionalization : Ethylenediamine derivatives are commonly prepared by reacting aromatic aldehydes or ketones with ethylenediamine under controlled conditions. Research demonstrates that reactions of ethylenediamine with substituted arylhydrazono-3-oxopropanal derivatives in aqueous or mixed solvents under mild conditions (room temperature, microwave irradiation) can afford ethane-1,2-diamine derivatives efficiently with high yields.

  • Microwave-Assisted Synthesis : Recent studies highlight the use of microwave irradiation in aqueous or mixed solvents to accelerate reactions, improve yields (up to 92%), and reduce reaction times compared to conventional stirring. This green chemistry approach is applicable to the synthesis of ethane-1,2-diamine derivatives with various aryl substituents, potentially including 3-chloro-4-methylphenyl moieties.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Advantages References
Synthesis of 3-chloro-4-methylaniline Chlorination of paranitrotoluene with chlorine gas, followed by catalytic hydrogenation Chlorine gas (0.48-0.54 parts), H₂ gas (0.038-0.044 parts), 70–80 °C High yield, reduced raw material and energy consumption
Formation of chiral ethane-1,2-diamine moiety Reaction of ethylenediamine with arylhydrazono-3-oxopropanal derivatives under aqueous conditions, microwave-assisted Ethylenediamine, arylhydrazono-3-oxopropanal, water/methanol solvent, microwave irradiation Milder conditions, higher yields (59–92%), shorter reaction times

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.

    Reduction: The chloro substituent can be reduced to a hydrogen atom under strong reducing conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Pharmaceuticals: May serve as a building block for the synthesis of pharmaceutical compounds.

Industry

    Polymer Production: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of (1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways by inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Substituent Variations in Ethane-1,2-diamine Derivatives

The biological and physicochemical properties of ethane-1,2-diamine derivatives are highly influenced by substituents on the aromatic ring and stereochemistry. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications
(1S)-1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine 3-Cl, 4-CH3 on phenyl C9H12ClN2 ~183.66 (calc.) Hypothesized use in chiral ligands or pharmaceuticals
(1S)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine 2-CH3, 4-CH3 on phenyl C10H16N2 164.25 Potential ligand for asymmetric synthesis
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 3-Cl on phenyl C8H11ClN2 170.64 Enantiomeric differences in activity
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine 4-OCH3 on both phenyls C16H20N2O2 296.35 Chiral catalyst in organic reactions
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 5-Cl, 3-CF3 on phenyl C9H10ClF3N2 238.64 Enhanced lipophilicity for drug design

Structural Insights :

  • Stereochemistry : The (1S) configuration could lead to distinct biological activity compared to its (1R) enantiomer, as seen in other chiral diamines .
  • Bulkier Substituents : Compounds with trifluoromethyl or methoxy groups (e.g., ) exhibit higher molecular weights and altered electronic properties, impacting binding affinity in catalytic or therapeutic contexts.

Key Observations :

  • The target compound could be synthesized via Step 1 using 3-chloro-4-methylbenzaldehyde as the carbonyl precursor.
  • Chirality may be introduced using chiral auxiliaries or resolution techniques, as seen in (1S)-1-(4-ethylphenyl)ethane-1,2-diamine .

Biological Activity

(1S)-1-(3-chloro-4-methylphenyl)ethane-1,2-diamine is a chiral diamine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a central carbon atom bonded to two amine groups and a substituted aromatic ring. The presence of the chloro and methyl groups enhances its lipophilicity, which may improve membrane permeability and biological interactions. Its specific stereochemistry (1S configuration) is crucial as it influences the compound's reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to inflammation and microbial infections.
  • Receptor Binding : It has shown potential in modulating neurotransmitter systems by interacting with various receptors, which could lead to therapeutic effects in neurological disorders.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Research Findings

Research has indicated diverse biological activities associated with this compound. Below are some key findings from recent studies:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibits pathways related to cytokine production
AntimicrobialExhibits activity against certain bacterial strains
Neurotransmitter modulationAffects serotonin and dopamine receptor pathways

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways .
  • Antimicrobial Testing : In a controlled experiment, this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Neuropharmacological Studies : Research focusing on neurotransmitter systems revealed that this compound could enhance serotonin receptor activity, indicating potential applications in treating mood disorders .

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